2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O3. This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazines and their derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A closely related compound with similar structural features.
Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: Another derivative with comparable properties
Uniqueness
2-Ethyl-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid stands out due to its unique combination of ethyl and methyl substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-ethyl-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-10-7(11)6(8(12)13)4-5(2)9-10/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZDFUVPBYZBLOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC(=N1)C)C(=O)O |
Origin of Product |
United States |
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